molecular formula C14H15NO2 B15349862 1H-Pyrrole-3-carboxylicacid,4-methyl-5-(phenylmethyl)-,methylester(9CI)

1H-Pyrrole-3-carboxylicacid,4-methyl-5-(phenylmethyl)-,methylester(9CI)

Cat. No.: B15349862
M. Wt: 229.27 g/mol
InChI Key: TYXKOSZVRZTACP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Pyrrole-3-carboxylic acid, 4-methyl-5-(phenylmethyl)-, methyl ester (9CI) is an organic compound belonging to the pyrrole family. Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure containing one nitrogen atom. This specific compound features a carboxylic acid group at the third position, a methyl group at the fourth position, and a phenylmethyl group at the fifth position, with a methyl ester functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrrole-3-carboxylic acid, 4-methyl-5-(phenylmethyl)-, methyl ester typically involves the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Functional Group Introduction: The carboxylic acid group can be introduced via a Vilsmeier-Haack reaction, which involves the formylation of the pyrrole ring followed by oxidation.

    Methylation and Benzylation: The methyl and phenylmethyl groups can be introduced through alkylation reactions using appropriate alkyl halides in the presence of a base.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, utilizing continuous flow reactors to enhance reaction efficiency and yield. Catalysts and solvents are carefully chosen to ensure scalability and cost-effectiveness.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl and phenylmethyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the ester group, converting it into an alcohol.

    Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous conditions.

    Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Formation of 4-methyl-5-(phenylmethyl)-1H-pyrrole-3-carboxylic acid.

    Reduction: Formation of 4-methyl-5-(phenyl

Properties

Molecular Formula

C14H15NO2

Molecular Weight

229.27 g/mol

IUPAC Name

methyl 5-benzyl-4-methyl-1H-pyrrole-3-carboxylate

InChI

InChI=1S/C14H15NO2/c1-10-12(14(16)17-2)9-15-13(10)8-11-6-4-3-5-7-11/h3-7,9,15H,8H2,1-2H3

InChI Key

TYXKOSZVRZTACP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NC=C1C(=O)OC)CC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.